What are the chemical properties of 2,2-Diphenylthioacetamide?
What are the chemical properties of 2,2-Diphenylthioacetamide?
Technical Whitepaper: Chemical Properties and Synthetic Utility of 2,2-Diphenylthioacetamide
Executive Summary 2,2-Diphenylthioacetamide (CAS 17518-50-2) is a sterically hindered primary thioamide distinguished by the presence of a bulky diphenylmethyl group adjacent to the thiocarbonyl functionality.[1] Unlike its oxygenated analog (2,2-diphenylacetamide), the thioamide moiety imparts unique nucleophilic and electrophilic characteristics, making it a critical intermediate in the synthesis of sulfur-containing heterocycles, particularly thiazoles and thiazepines.[1]
Crucial Distinction: Researchers must distinguish this compound from 2-[(diphenylmethyl)thio]acetamide (CAS 68524-30-1), a sulfide-linked structural isomer used as a precursor to Modafinil.[1] This guide focuses exclusively on the thioamide derivative.
Physicochemical Profile
The steric bulk of the two phenyl rings significantly influences the solubility and packing of the crystal lattice, resulting in a relatively high melting point compared to non-substituted thioacetamides.
| Property | Data |
| CAS Registry Number | 17518-50-2 |
| IUPAC Name | 2,2-Diphenylethanethioamide |
| Molecular Formula | C₁₄H₁₃NS |
| Molecular Weight | 227.32 g/mol |
| Appearance | White prisms or crystalline solid |
| Melting Point | 143–146 °C (Recrystallized from MeOH or Benzene) [1] |
| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO; Insoluble in water |
| pKa (Predicted) | ~12.9 (Thioamide NH acidity) |
Structural Analysis & Spectroscopy
The thioamide group exhibits distinct spectroscopic signatures due to the greater polarizability of the C=S bond compared to C=O. The protons on the nitrogen are magnetically non-equivalent due to the restricted rotation of the C-N bond, a characteristic feature of thioamides.
Nuclear Magnetic Resonance (NMR)
Data derived from purified samples in CDCl₃ [1]:
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¹H NMR (CDCl₃, δ ppm):
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¹³C NMR (CDCl₃, δ ppm):
Infrared Spectroscopy (IR)
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ν(NH): 3100–3400 cm⁻¹ (Broad, often split due to H-bonding)[1]
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Thioamide I/II Bands: 1520 cm⁻¹ (N-H deformation/C-N stretch combination)
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ν(C=S): 1246 cm⁻¹ (Strong, diagnostic band)
Synthetic Routes[4][5][6][7][8][9][10]
The most reliable synthesis involves the thionation of 2,2-diphenylacetamide. While Lawesson's Reagent is commonly used for sensitive substrates, Phosphorus Pentasulfide (P₄S₁₀) remains the standard for this sterically robust amide due to cost-efficiency and ease of purification.[1]
Protocol: Thionation via Phosphorus Pentasulfide[4][11]
-
Reagents: 2,2-Diphenylacetamide (1.0 eq), P₄S₁₀ (0.2 eq), Dichloromethane (DCM).[1]
-
Procedure:
-
Suspend 2,2-diphenylacetamide in anhydrous DCM.
-
Add P₄S₁₀ slowly at room temperature.[1]
-
Stir the suspension for 4 hours. Monitoring via TLC (50% EtOAc/Petrol) should show the disappearance of the amide (Rf ~0.29) and appearance of the thioamide (Rf ~0.60).[3]
-
Filter the mixture to remove insoluble phosphorus byproducts.[1]
-
Wash the yellow filtrate with 10% Na₂CO₃ (to neutralize acidic residues), dry over MgSO₄, and evaporate.
-
Purification: Recrystallize from Methanol (MeOH) to yield white prisms (Yield ~71%) [1].
-
Figure 1: Thionation pathway for the synthesis of 2,2-diphenylthioacetamide.
Chemical Reactivity & Transformations[1][3][5][11][13]
The reactivity of 2,2-diphenylthioacetamide is defined by the ambident nucleophilicity of the thioamide group (S vs. N attack) and the steric hindrance of the diphenylmethyl group.
A. Hantzsch Thiazole Synthesis
The sulfur atom is highly nucleophilic and readily attacks
-
Mechanism: S-alkylation followed by cyclodehydration.[1]
-
Example: Reaction with ethyl 2,4-dichloro-3-oxobutanoate under microwave irradiation (110°C, 5 min) yields the corresponding thiazole derivative [1].
B. Dehydrosulfurization to Nitriles
The thioamide can be converted to 2,2-diphenylacetonitrile using mild dehydrosulfurizing agents.[1]
-
Reagent: Indium(III) Triflate [In(OTf)₃] in catalytic amounts.[1]
-
Utility: This provides a pathway to generate nitriles from amides via the thioamide intermediate under neutral conditions, avoiding harsh dehydration conditions [2].
C. Electrophilic Activation (Keteniminium Formation)
Reaction with diphosgene generates highly electrophilic keteniminium salts.[1]
-
Reagent: Diphosgene / Triethylamine.[1]
-
Intermediate: N,N-Dimethyl-2,2-diphenylketeniminium ion (if N-substituted) or related reactive intermediates.
-
Application: These ions act as potent electrophiles for [2+2] cycloadditions or nucleophilic trapping [3].[1]
D. Hydrolysis
Thioamides are generally more resistant to hydrolysis than amides but can be converted to the carboxylic acid under acidic or basic conditions.
-
Product: Diphenylacetic acid.[1]
-
Observation: In metabolic studies or harsh acidic workups, the thioamide converts first to the amide and then to the acid [1].
Figure 2: Reaction manifold of 2,2-diphenylthioacetamide showing major synthetic transformations.
Applications in Drug Discovery
2,2-Diphenylthioacetamide serves as a "privileged scaffold" precursor.[1] The diphenylmethyl motif is pharmacologically active (e.g., in antihistamines and psychostimulants), and the thioamide allows for the construction of:
-
Antimicrobial Agents: Thiazole derivatives synthesized from this core often exhibit antibacterial properties.[1]
-
CNS Active Agents: Analogues of Modafinil where the amide is modified or cyclized.[1]
-
Metal Chelators: The soft sulfur atom allows for coordination with transition metals (Cu, Zn), relevant in metallo-drug design.[1]
References
-
Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. AWS / ResearchGate. (Synthesis and NMR data). 3
-
Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate. Scientific Research Publishing. (Nitrile synthesis).[1][4][5] 4
-
How Electrophilic Are Keteniminium Ions? Thieme Connect. (Reactivity with diphosgene). 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate [scirp.org]
- 5. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
